

Core Findings: UCM765 and NREM Sleep Promotion

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Compound of Interest

Compound Name: UCM765

Cat. No.: B15570701

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Early research demonstrated that N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide (**UCM765**) is a selective partial agonist for the MT2 melatonin receptor.[1][2] Studies in rats and mice revealed that **UCM765** selectively promotes NREM sleep (NREMS) without significantly altering REM sleep, a characteristic that distinguishes it from many conventional hypnotics like benzodiazepines.[1][3][4] The sleep-promoting effects of **UCM765** were shown to be dose-dependent and most pronounced during the inactive/light phase of the circadian cycle.[3][5]

The mechanism of action was traced to the reticular thalamic nucleus (Rt), a brain region rich in MT2 receptors and critical for sleep regulation.[1][2][6] **UCM765** administration was found to increase the firing and rhythmic burst activity of Rt neurons, an activity pattern that is known to promote NREMS.[1][2] This effect was blocked by an MT2 antagonist, confirming the receptor-specific action.[2][7] Further validation came from genetic studies where the NREMS-promoting effect of **UCM765** was absent in mice lacking the MT2 receptor (MT2 knock-out), but present in those lacking the MT1 receptor.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early studies on **UCM765** in animal models.

Table 1: Dose-Dependent Effects of **UCM765** on Sleep-Wake Parameters in Rats

Parameter	Vehicle	UCM765 (20 mg/kg)	UCM765 (40 mg/kg)	UCM765 (60 mg/kg)
NREM Sleep Latency	Baseline	No significant change	↓ 59%	↓ 49%
Total NREM Sleep Time (Light Phase)	Baseline	No significant change	↑ 48%	↑ 33%
Total Wakefulness Time (Light Phase)	Baseline	No significant change	↓ 37%	↓ 26%
Total REM Sleep Time	No significant change	No significant change	No significant change	No significant change

Data compiled from studies where **UCM765** was administered subcutaneously every 4 hours over a 24-hour period.[\[1\]](#)[\[3\]](#)[\[5\]](#) All significant changes noted are in comparison to the vehicle-treated group.

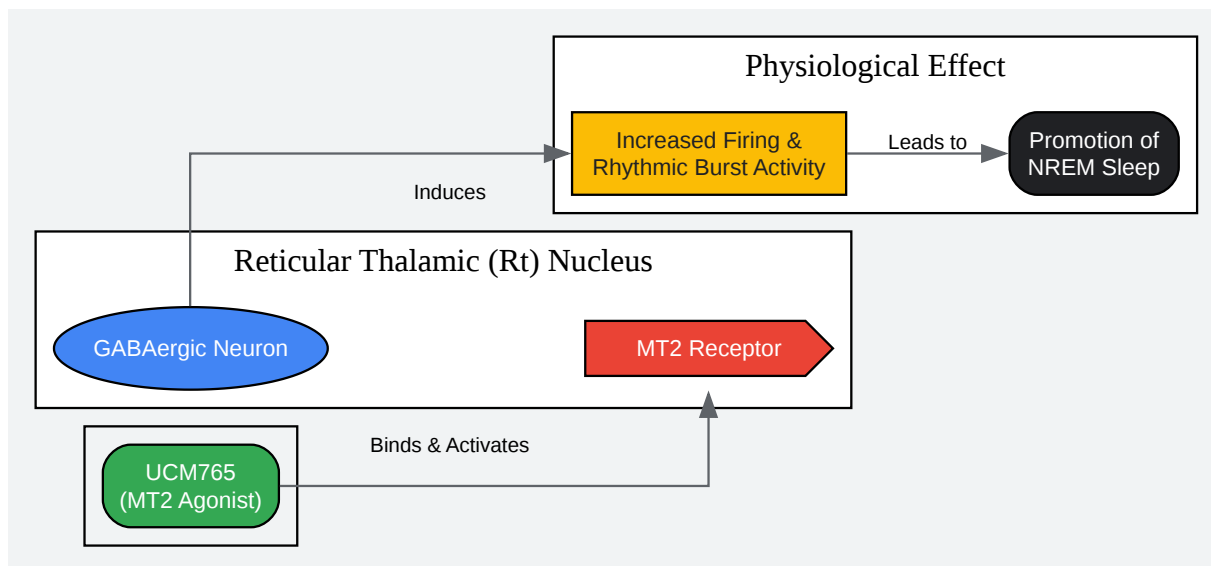
Table 2: Comparative Effects of **UCM765** and Diazepam on NREM Sleep in Rats (Light Phase)

Parameter	Vehicle (n=5)	UCM765 (40 mg/kg, every 4h, n=5)	Diazepam (2 mg/kg, every 12h, n=6)
NREM Sleep Latency	Shorter onset vs. Vehicle	Shorter onset vs. Vehicle	
Total NREM Sleep Time	Increased vs. Vehicle	Increased vs. Vehicle	
Number of NREM Episodes	No significant change	Markedly Reduced	
Mean NREM Episode Length	Increased	Increased	
Delta Power in NREMS	Slight Increase (12%)	Markedly Reduced	
Number of Spindles/min	Increased	Increased	

This table compares the effects of **UCM765** with the benzodiazepine hypnotic, Diazepam (DZ). [1][8] While both decreased sleep latency and increased total NREM sleep, their effects on sleep architecture differed significantly.

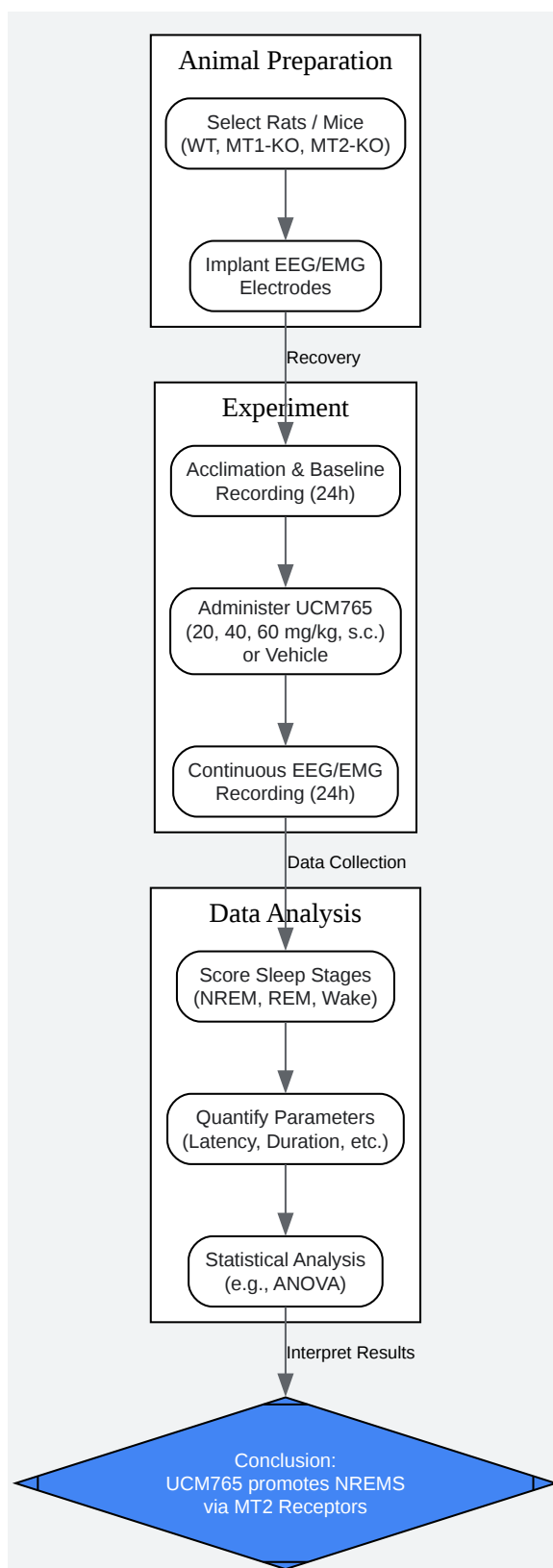
Signaling Pathways and Logical Frameworks

The following diagrams illustrate the proposed mechanism of action and the experimental logic used to validate the findings.



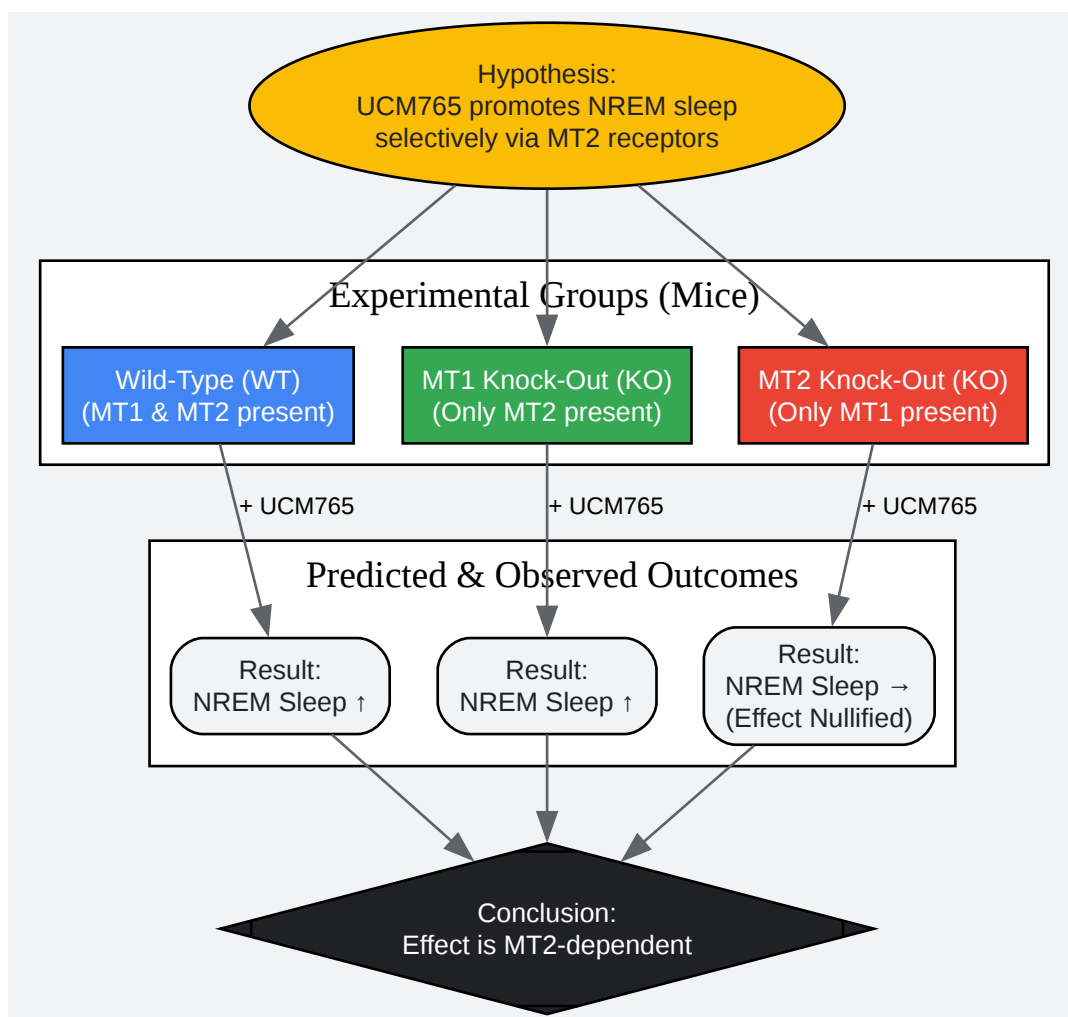
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Caption: **UCM765** selectively activates MT2 receptors on GABAergic neurons in the reticular thalamus, promoting NREM sleep.



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Caption: Workflow for evaluating **UCM765**'s effects on sleep architecture in rodent models.



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Caption: Logic demonstrating MT2 receptor selectivity using wild-type and knock-out mouse models.

Detailed Experimental Protocols

The following methodologies are based on the primary early research conducted on **UCM765**.
[\[1\]](#)[\[2\]](#)

Animals and Housing

- Species: Male Sprague-Dawley rats and male C57BL/6J wild-type (WT), MT1 knock-out (MT1-KO), and MT2 knock-out (MT2-KO) mice were used.

- **Housing:** Animals were housed individually in transparent cages under a controlled 12-hour light/12-hour dark cycle (lights on at 7:30 A.M.) with constant temperature and humidity. Food and water were available ad libitum.

Surgical Procedure for EEG/EMG Recordings

- **Anesthesia:** Animals were anesthetized with a ketamine/xylazine mixture.
- **Electrode Implantation:** Stainless steel screw electrodes were implanted into the skull over the frontal and parietal cortices for electroencephalogram (EEG) recording. Two insulated stainless steel wires were inserted into the neck musculature for electromyogram (EMG) recording.
- **Recovery:** A post-surgical recovery period of at least one week was allowed before any experiments commenced.

Drug Administration

- **Compound:** **UCM765** was dissolved in a vehicle solution (e.g., 2% Tween 80 in saline).
- **Route and Dosage:** For systemic administration, **UCM765** was injected subcutaneously (s.c.) at doses of 20, 40, and 60 mg/kg.
- **Timing:** Injections were administered every 4 hours, with the first injection given at 6:00 P.M., to maintain stable plasma levels over a 24-hour cycle.
- **Microinfusion:** For localized administration, bilateral guide cannulae were implanted targeting the reticular thalamic nucleus (Rt). **UCM765** was then microinfused directly into the Rt of freely moving rats.

Sleep-Wake Cycle Recording and Analysis

- **Acclimation:** Animals were habituated to the recording cables and environment for at least 48 hours.
- **Baseline Recording:** A 24-hour baseline recording was performed before any drug administration.

- Experimental Recording: Following drug or vehicle administration, EEG and EMG signals were continuously recorded for 24 hours.
- Data Analysis: The recordings were visually scored in 30-second epochs and classified into three stages:
 - Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
 - NREM Sleep: Characterized by high-amplitude, low-frequency EEG (delta waves), sleep spindles, and low EMG activity.
 - REM Sleep: Characterized by low-amplitude, high-frequency EEG with a prominent theta rhythm and muscle atonia (very low EMG).
- Statistical Analysis: Parameters such as latency to the first NREM episode, total time spent in each stage, and episode duration were calculated. Data were analyzed using appropriate statistical tests, such as analysis of variance (ANOVA) followed by post hoc tests (e.g., Student-Newman-Keuls).

In Vivo Electrophysiology

- Preparation: Rats were anesthetized with urethane.
- Recording: Extracellular single-unit recordings were performed using glass micropipettes to measure the firing activity of neurons in the reticular thalamic nucleus (Rt) before and after systemic administration of **UCM765**.

Conclusion

The early research on **UCM765** provided critical, foundational evidence that selective activation of the MT2 melatonin receptor is a viable strategy for promoting NREM sleep.[3] By demonstrating that **UCM765** increases NREM sleep duration and reduces sleep latency without disturbing the overall sleep architecture—unlike many existing hypnotics—these studies established the MT2 receptor as a novel and promising therapeutic target for the treatment of sleep disorders such as insomnia.[1][7][9] The combination of pharmacological, genetic, and electrophysiological evidence created a robust and compelling case for the continued development of MT2-selective agonists.

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